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Abstract
2-Bromopropanoate and its corresponding acid and ester derivatives are pivotal precursors in

organic synthesis, offering a versatile platform for the construction of a wide array of complex

molecules. The presence of a reactive bromine atom at the α-position to a carbonyl group

facilitates a variety of transformations, including nucleophilic substitutions, eliminations, and

organometallic reactions. This technical guide provides a comprehensive overview of the

chemical properties, key synthetic applications, and detailed experimental protocols involving

2-bromopropanoate, with a focus on its role in the synthesis of pharmaceuticals and

agrochemicals.

Introduction
Ethyl 2-bromopropionate, with the chemical formula C5H9BrO2, is a halogenated carboxylic

acid derivative that serves as a key building block in organic chemistry.[1] Its utility stems from

the strategic placement of a good leaving group (bromide) on the carbon adjacent to an ester

functionality, making it an excellent electrophile for a range of nucleophiles. This guide will

delve into the core reactions of 2-bromopropanoate, including nucleophilic substitution (SN2),

Williamson ether synthesis, and the Reformatsky reaction, providing detailed mechanistic

insights and practical experimental procedures. Furthermore, it will highlight its significance in

the synthesis of biologically active compounds such as amino acids and various

pharmaceutical intermediates.[2][3]
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Physicochemical Properties of Ethyl 2-
Bromopropanoate
Ethyl 2-bromopropionate is a colorless to pale yellow liquid with a characteristic pungent, fruity

odor.[1][4] It is miscible with common organic solvents like ethanol, ether, and chloroform, but

has limited solubility in water.[1][4] Proper handling and storage are crucial, as it is a flammable

liquid and can cause skin and eye irritation.[5]

Property Value Reference

CAS Number 535-11-5 [6]

Molecular Formula C5H9BrO2 [6]

Molecular Weight 181.03 g/mol [6]

Boiling Point 156-160 °C [7]

Density 1.394 g/mL at 25 °C [7]

Refractive Index (n20/D) 1.446 [7]

Flash Point 51 °C (123.8 °F) - closed cup [5]

Appearance
Clear, colorless to very slightly

yellow liquid
[1]

Solubility
Soluble in organic solvents,

sparingly soluble in water
[1]

Key Reactions and Mechanisms
2-Bromopropanoate participates in a variety of important organic transformations. The

following sections detail the mechanisms and provide experimental protocols for its most

common applications.

Nucleophilic Substitution Reactions
The primary reactivity of 2-bromopropanoate is centered around nucleophilic substitution,

where the bromide ion is displaced by a nucleophile. The reaction typically proceeds via an
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SN2 mechanism, leading to an inversion of stereochemistry if a chiral center is present.

The stereochemical outcome of nucleophilic substitution on 2-bromopropanoic acid can be

influenced by the reaction conditions. In the presence of a high concentration of a strong

nucleophile, the reaction proceeds via a classic SN2 pathway, resulting in inversion of

configuration. However, at low nucleophile concentrations, a neighboring group participation

(NGP) mechanism can occur, leading to retention of configuration.

SN2 Mechanism (High Nucleophile Concentration)

NGP Mechanism (Low Nucleophile Concentration)

R-2-bromopropanoate S-product (Inversion)Nu⁻

R-2-bromopropanoate α-lactone intermediate-Br⁻ R-product (Retention)Nu⁻

R'-OH

R'-O⁻

-H⁺

R'-O-CH(CH₃)COOEt

SN2 attack

Ethyl 2-bromopropanoate
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Ethyl 2-bromopropanoate + R₂C=O
Oxidative Addition

Zinc inserts into the C-Br bond.

Enolate Formation

Formation of the Reformatsky enolate.
Zn Nucleophilic Addition

Enolate adds to the carbonyl group.
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Protonation of the alkoxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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